H-D-Arg(Me)-OH acetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

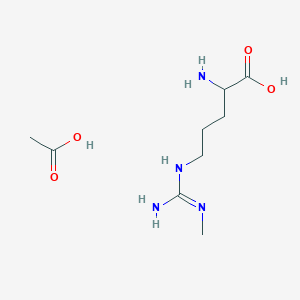

H-D-Arg(Me)-OH acetate salt, also known as D-NMMA, D-Tilarginine, and D-Targinine acetic acid, is a chemical compound with the molecular formula C9H20N4O4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of H-D-Arg(Me)-OH acetate salt consists of 9 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) . Physical And Chemical Properties Analysis

H-D-Arg(Me)-OH acetate salt has a molecular weight of 248.28 g/mol . It has 5 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 248.14845513 g/mol . The topological polar surface area is 151 Ų, and it has 17 heavy atoms . The compound has a formal charge of 0 and a complexity of 224 .Scientific Research Applications

Chemical Reactions and Complexes

- Studies on chloroaurate(III) complexes in acid mediums show the importance of specific conditions, such as acid concentrations and the presence of various salts, in influencing reaction rates and mechanisms. These findings underscore the complexity of chemical reactions involving metallic ions and organic substrates, which could be relevant to understanding the reactivity of "H-D-Arg(Me)-OH acetate salt" in similar contexts (Pal et al., 2007).

Advanced Chemical Oxidation Processes

- The role of advanced chemical oxidation processes (AOPs) in addressing environmental concerns, such as antibiotic resistance and pollution, has been extensively reviewed. These processes utilize various chemical agents to achieve microbial inactivation and pollutant degradation. Insights from these studies can inform the potential use of "H-D-Arg(Me)-OH acetate salt" in environmental remediation or microbial control applications (Michael-Kordatou et al., 2018).

Electrokinetic Phenomena

- Research on induced-charge electrokinetics, especially at large applied voltages and in concentrated solutions, reveals the impact of ionic crowding and charge-induced viscosity changes on electro-osmotic mobility and flow. These findings have implications for the design and optimization of electrokinetic devices and processes, potentially including those involving "H-D-Arg(Me)-OH acetate salt" or its derivatives (Bazant et al., 2009).

properties

IUPAC Name |

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNWIGTWUZCKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Arg(Me)-OH acetate salt | |

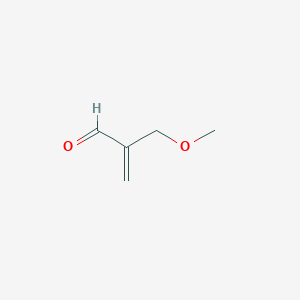

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

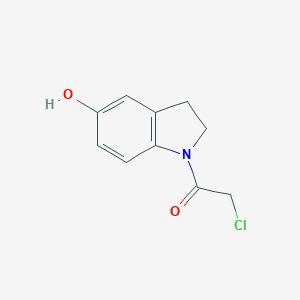

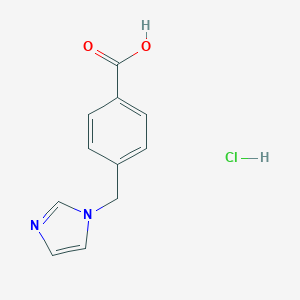

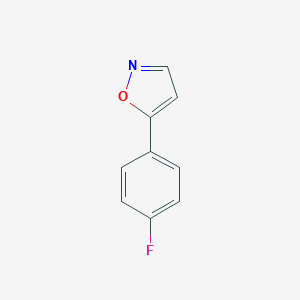

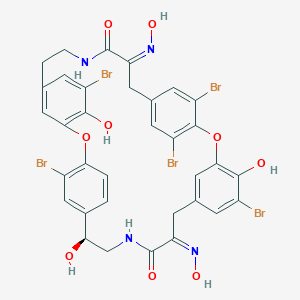

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)